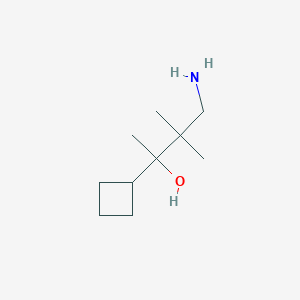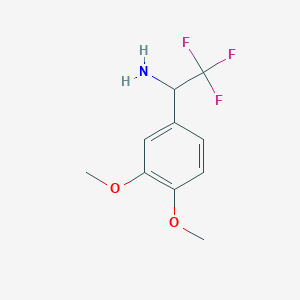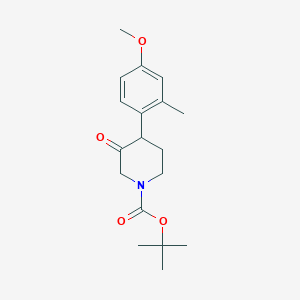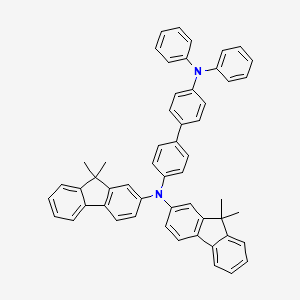
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N-diphenylbenzidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N-diphenylbenzidine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly notable for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells, due to its excellent hole-transporting capabilities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N-diphenylbenzidine typically involves multiple steps, including the formation of key intermediates and coupling reactions. One common synthetic route includes the following steps :
Formation of 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene: This intermediate is synthesized from 2-bromo-9-fluorenone through a Grignard reaction, followed by reduction with Et3SiH/BF3 or direct arylation of 2-bromo-9-fluorenol.
Alkylation and Cyclization: The intermediate undergoes alkylation with methallyl chloride at the C(9) position, followed by intramolecular Friedel-Crafts alkylation to form the key building block 2-bromo-3’,3’,4’,7’-tetramethyl-2’,3’-dihydrospiro[fluorene-9,1’-indene].
Buchwald-Hartwig Coupling: The final triarylamine structure is assembled using Buchwald-Hartwig coupling reactions.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for scalability and efficiency. The process is designed to be chromatography-free, ensuring a high yield and purity of the final product .
化学反応の分析
Types of Reactions
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N-diphenylbenzidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and amine compounds, which can be further utilized in organic synthesis and material science .
科学的研究の応用
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N-diphenylbenzidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential in bioimaging and biosensing applications.
Medicine: Explored for its role in drug delivery systems and therapeutic agents.
Industry: Widely used in the production of OLEDs, organic solar cells, and other electronic devices due to its excellent hole-transporting properties
作用機序
The mechanism of action of N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N-diphenylbenzidine primarily involves its ability to transport holes in electronic devices. The compound’s molecular structure facilitates the movement of positive charges (holes) through the material, enhancing the efficiency of devices like OLEDs and solar cells. The pathways involved include the formation of charge-transfer complexes and the stabilization of charge carriers .
類似化合物との比較
Similar Compounds
- N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline
- N,N-Bis(9,9-dimethyl-9H-fluoren-7-yl)amine
- N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-4’-phenyl-9,9’-spirobi[fluoren]-4-amine
Uniqueness
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N-diphenylbenzidine stands out due to its unique combination of structural rigidity and electronic properties, making it highly effective in hole transport. Its ability to form stable charge-transfer complexes and its high thermal stability further enhance its performance in electronic applications .
特性
分子式 |
C54H44N2 |
|---|---|
分子量 |
720.9 g/mol |
IUPAC名 |
N-(9,9-dimethylfluoren-2-yl)-9,9-dimethyl-N-[4-[4-(N-phenylanilino)phenyl]phenyl]fluoren-2-amine |
InChI |
InChI=1S/C54H44N2/c1-53(2)49-21-13-11-19-45(49)47-33-31-43(35-51(47)53)56(44-32-34-48-46-20-12-14-22-50(46)54(3,4)52(48)36-44)42-29-25-38(26-30-42)37-23-27-41(28-24-37)55(39-15-7-5-8-16-39)40-17-9-6-10-18-40/h5-36H,1-4H3 |
InChIキー |
RJMOZSFSRJHUHR-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC9=C(C=C8)C1=CC=CC=C1C9(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


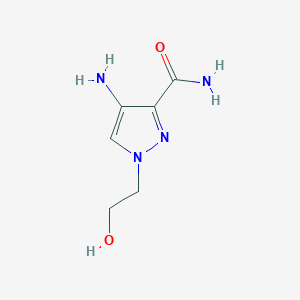

![3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15252170.png)

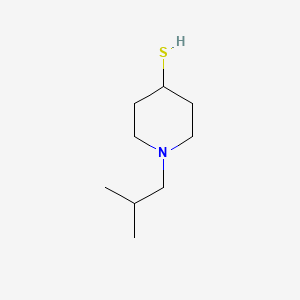

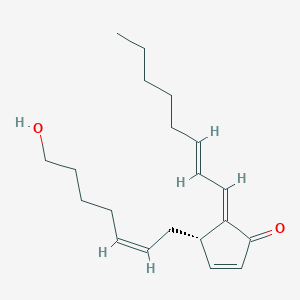

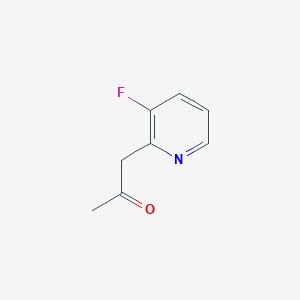
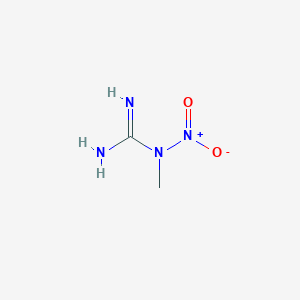
![N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B15252245.png)
